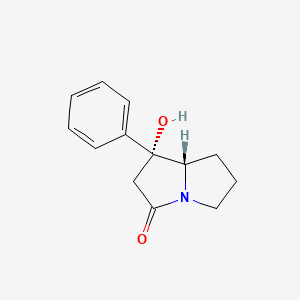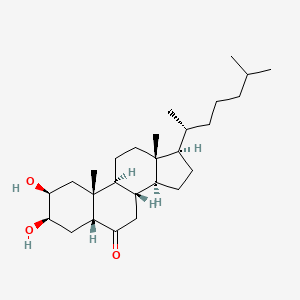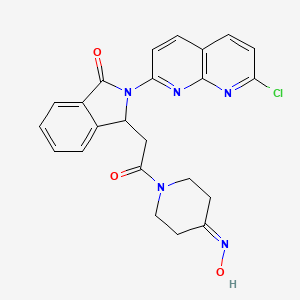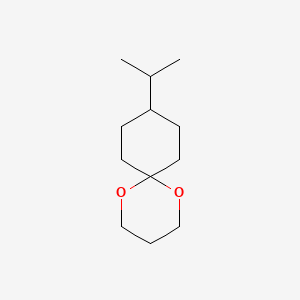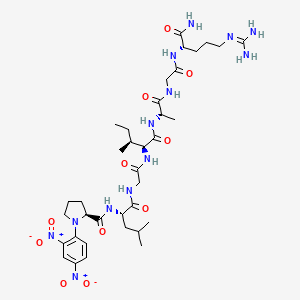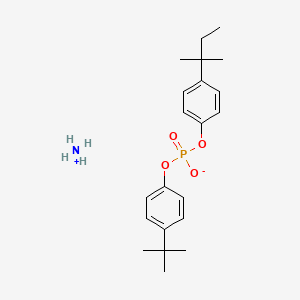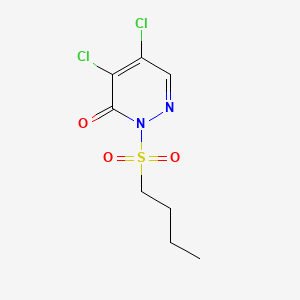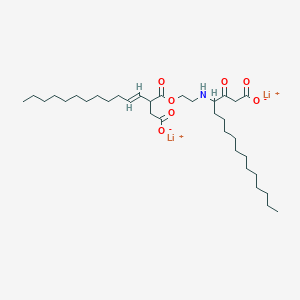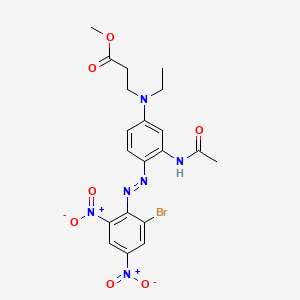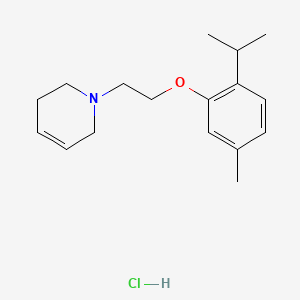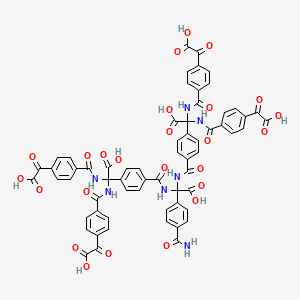
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- is a complex organic compound with a highly intricate structure. This compound is characterized by multiple benzoyl and carboxycarbonyl groups, making it a significant molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzoyl Intermediates: This step involves the reaction of benzene derivatives with acetic acid under controlled conditions to form benzoyl intermediates.
Carboxylation and Amination: The intermediates undergo carboxylation and amination reactions to introduce carboxycarbonyl and aminocarbonyl groups.
Coupling Reactions: The final step involves coupling the intermediates through amide bond formation, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl and carboxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: A simpler analog with fewer functional groups, used in organic synthesis and as a precursor in pharmaceuticals.
Benzoylformic Acid: Contains a benzoyl group and is used in the synthesis of various organic compounds.
4-Aminobenzoic Acid: Known for its role in the synthesis of folic acid and as a UV filter in sunscreens.
Uniqueness
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- stands out due to its complex structure and multiple functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
158681-12-0 |
|---|---|
Molekularformel |
C63H43N7O25 |
Molekulargewicht |
1298.0 g/mol |
IUPAC-Name |
2-(4-carbamoylphenyl)-2,2-bis[[4-[carboxy-bis[(4-oxalobenzoyl)amino]methyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C63H43N7O25/c64-47(75)33-17-23-40(24-18-33)61(58(90)91,69-52(80)38-19-25-41(26-20-38)62(59(92)93,65-48(76)34-9-1-29(2-10-34)43(71)54(82)83)66-49(77)35-11-3-30(4-12-35)44(72)55(84)85)70-53(81)39-21-27-42(28-22-39)63(60(94)95,67-50(78)36-13-5-31(6-14-36)45(73)56(86)87)68-51(79)37-15-7-32(8-16-37)46(74)57(88)89/h1-28H,(H2,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,79)(H,69,80)(H,70,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95) |
InChI-Schlüssel |
WPMWPOBCSSFBNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)C(=O)NC(C2=CC=C(C=C2)C(=O)NC(C3=CC=C(C=C3)C(=O)N)(C(=O)O)NC(=O)C4=CC=C(C=C4)C(C(=O)O)(NC(=O)C5=CC=C(C=C5)C(=O)C(=O)O)NC(=O)C6=CC=C(C=C6)C(=O)C(=O)O)(C(=O)O)NC(=O)C7=CC=C(C=C7)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


